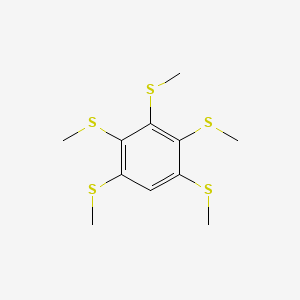

1,2,3,4,5-Pentakis(methylsulfanyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentakis(methylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S5/c1-12-7-6-8(13-2)10(15-4)11(16-5)9(7)14-3/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAFJBVKTONLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C(=C1SC)SC)SC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334867 | |

| Record name | 1,2,3,4,5-Pentakis(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65516-74-7 | |

| Record name | 1,2,3,4,5-Pentakis(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Precursors for 1,2,3,4,5 Pentakis Methylsulfanyl Benzene

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution is a key reaction in the synthesis of poly(methylthio)benzenes. libretexts.org This reaction proceeds through a stepwise mechanism involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. openstax.org For the substitution to occur, the aromatic ring must be activated by electron-withdrawing groups, such as nitro groups, which stabilize the negatively charged intermediate. libretexts.orgopenstax.org

Displacement of Nitro Groups by Methanethiol (B179389) Anion in the Synthesis of Pentakis(methylthio)benzene

The synthesis of 1,2,3,4,5-Pentakis(methylsulfanyl)benzene and related poly(methylthio)benzenes has been effectively demonstrated through the displacement of nitro groups by the methanethiol anion. acs.orgscilit.comacs.org This method capitalizes on the strong electron-withdrawing nature of the nitro group, which facilitates the nucleophilic attack. The methanethiol anion, typically generated from methanethiol and a base, serves as the sulfur nucleophile.

In a representative synthesis, a polychloronitrobenzene is treated with an excess of sodium methanethiolate (B1210775) in a suitable solvent, such as dimethylformamide (DMF) or hexamethylphosphoramide (B148902) (HMPA), at elevated temperatures. The reaction proceeds via the sequential replacement of both chloro and nitro substituents with the methylthio group. This approach has been successfully employed to synthesize a range of bis-, tris-, tetrakis-, and pentakis(methylthio)benzenes. acs.orgscilit.comacs.org

Precursor Design from Halogenated Nitrobenzenes

The choice of the starting halogenated nitrobenzene (B124822) is critical in directing the synthesis towards the desired poly(methylthio)benzene isomer. The strategic placement of both halogen and nitro groups on the benzene (B151609) ring influences the regioselectivity and the extent of substitution.

1,3,5-Trichloro-2,4-dinitrobenzene is a viable precursor for the synthesis of poly(methylthio)benzenes. researchgate.net The presence of two nitro groups strongly activates the ring towards nucleophilic attack. The reaction with sodium methanethiolate leads to the displacement of both the chlorine atoms and the nitro groups to yield highly substituted methylthiobenzenes. The specific substitution pattern of the final product is dictated by the reaction conditions.

While specific studies detailing the direct use of 1,3,4,5-tetrachloro-2,6-dinitrobenzene for the synthesis of this compound are not prevalent, the closely related compound 1,2,3,4-tetrachloro-5,6-dinitrobenzene (B1294479) has been investigated in reactions with various nucleophiles. rsc.org These studies show that the nitro groups are susceptible to displacement. rsc.org Based on these findings, it can be inferred that 1,3,4,5-tetrachloro-2,6-dinitrobenzene would also be a reactive precursor towards poly(methylthio)benzene synthesis, with the potential for displacement of both chloro and nitro groups.

The synthesis of perthiolated arenes, including hexakis(methylthio)benzene (B13756372), has been accomplished using perhalogenated precursors like pentachloronitrobenzene (B1680406) and hexachlorobenzene. acs.org In these cases, all the halogen and nitro substituents are replaced by the methylthio group. For instance, the reaction of pentachloronitrobenzene with sodium methanethiolate in HMPA at 100°C yields hexakis(methylthio)benzene in good yield. acs.org This demonstrates the feasibility of achieving complete substitution on the benzene ring to produce perthiolated derivatives.

Comparative Synthetic Approaches with Related Poly(methylthio)benzenes

The nucleophilic aromatic substitution of nitro groups by the methanethiol anion is a versatile method for the synthesis of a variety of poly(methylthio)benzenes, not limited to the pentakis-substituted derivative. The degree of substitution can be controlled by the choice of the starting material.

For example, the reaction of 2,4-dinitro-1,3,5-trichlorobenzene with sodium methanethiolate can lead to different products depending on the stoichiometry and reaction conditions. Similarly, starting from precursors with fewer activating nitro groups or leaving groups will result in the formation of bis-, tris-, or tetrakis(methylthio)benzenes. acs.org

The following table summarizes the synthesis of various poly(methylthio)benzenes from different precursors, highlighting the versatility of the nucleophilic aromatic substitution approach.

| Precursor | Product | Yield (%) | Reference |

| Pentachloronitrobenzene | Hexakis(methylthio)benzene | 70 | acs.org |

| 2,4-Dinitro-1,3,5-trichlorobenzene | 1,2,3,4,5-Pentakis(methylthio)benzene (and other isomers) | Not specified | acs.org |

| 3,4,5,6-Tetrachloro-1,2-dinitrobenzene | Hexakis(methylthio)benzene | 75 | acs.org |

Table 1. Synthesis of Poly(methylthio)benzenes via Nucleophilic Aromatic Substitution.

This comparative view underscores the adaptability of the synthetic methodology, allowing for the targeted synthesis of a range of poly(methylthio)benzene derivatives by careful selection of the halogenated nitrobenzene precursor.

Advanced Structural Characterization and Conformational Analysis of 1,2,3,4,5 Pentakis Methylsulfanyl Benzene

Theoretical and Computational Studies of Conformational Preferences

To unravel the conformational intricacies of poly(methylsulfanyl)benzenes, theoretical and computational methods serve as indispensable tools. These approaches allow for the detailed exploration of the potential energy surface, identifying energy minima and the barriers between different conformations.

Density Functional Theory (DFT) is a robust computational method frequently employed for the conformational analysis of organic molecules, including those with sulfur-containing substituents. mdpi.commdpi.com DFT calculations are used to optimize the geometries of various possible conformers and to determine their relative stabilities. eurjchem.com For poly(methylsulfanyl)benzenes, DFT can elucidate how the numerous methylthio groups arrange themselves to minimize steric hindrance and optimize electronic interactions. The choice of functional, such as B3LYP, is critical and is often selected for its consistent performance in conformational studies. mdpi.commdpi.com These investigations provide foundational insights into the electronic structure and the influence of substituent effects on the benzene (B151609) ring.

While DFT is efficient, the Coupled Cluster method with single and double excitations and a perturbative correction for triple excitations, known as CCSD(T), is considered the "gold standard" in quantum chemistry for calculating energies with high accuracy. nih.gov Due to its significant computational cost, CCSD(T) is often used to calculate single-point energies for geometries optimized at a lower level of theory (like DFT or MP2) or to establish benchmark data for a smaller set of critical conformers. nih.gov For systems governed by non-covalent interactions, CCSD(T) calculations extrapolated to the complete basis set (CBS) limit provide reliable conformational energy benchmarks against which other methods can be validated. nih.govnih.gov

Three primary conformations can be considered for each methylthio substituent:

Planar: The C(aryl)-S-C(methyl) atoms lie in the same plane as the benzene ring. This conformation maximizes p-π conjugation between the sulfur lone pairs and the aromatic system but can introduce steric strain with adjacent groups.

Perpendicular: The C(aryl)-S-C(methyl) plane is orthogonal to the benzene ring. This minimizes steric repulsion but largely sacrifices p-π conjugation.

Twisted (gauche): An intermediate conformation between planar and perpendicular, which often represents the energy minimum by balancing electronic and steric effects.

In a crowded molecule like 1,2,3,4,5-Pentakis(methylsulfanyl)benzene, severe steric hindrance between adjacent methylthio groups forces them out of the plane of the benzene ring. The molecule likely adopts a complex, helical arrangement of the substituents above and below the ring to alleviate these repulsive interactions.

| Conformation | C(aryl)-C(aryl)-S-C(methyl) Dihedral Angle | Key Characteristics |

|---|---|---|

| Planar (syn/anti) | 0° or 180° | Maximizes p-π conjugation; often sterically hindered in polysubstituted systems. |

| Perpendicular | 90° | Minimizes conjugation; reduces steric clashes with ortho-substituents. |

| Twisted (Gauche) | ~30-60° | Represents a compromise between stabilizing electronic effects and destabilizing steric repulsion; often the global energy minimum for thioanisole. |

Elucidation of Electronic Structure and Advanced Spectroscopic Probes for 1,2,3,4,5 Pentakis Methylsulfanyl Benzene

Mass Spectrometry for Fragmentation Pathway Analysis

To provide the requested content, primary research detailing the synthesis and full characterization of 1,2,3,4,5-Pentakis(methylsulfanyl)benzene would be required. Without access to such a source, any attempt to create the article would be based on speculation and would not meet the standards of scientific accuracy.

Elucidation of Methyl Radical Ejection and Subsequent Decompositions from Pentakis(methylthio)benzene

Recent investigations into the mass spectrometry of poly(methylthio)benzenes have provided significant insights into the fragmentation behavior of these sulfur-containing aromatic compounds. While specific studies focusing exclusively on this compound are limited, analysis of related compounds allows for the extrapolation of its likely decomposition pathways under electron ionization.

The primary fragmentation process observed for many methylthio-substituted benzenes is the loss of a methyl radical (•CH₃) from one of the methoxy (B1213986) groups. This initial loss is a key step that leads to the formation of a variety of fragment ions. The stability of the resulting ion is a significant factor in driving this fragmentation pathway.

Following the initial ejection of a methyl radical, a cascade of subsequent decomposition reactions can occur. These secondary fragmentations often involve the loss of additional neutral molecules, leading to a complex mass spectrum that can be used to deduce the structure of the original molecule. The precise nature of these subsequent decompositions is dependent on the number and position of the methylsulfanyl groups on the benzene (B151609) ring.

Interactive Table:

| Precursor Ion | Fragmentation Process | Resulting Ion/Radical |

| [C₆H(SCH₃)₅]⁺• | Methyl Radical Ejection | [C₆H(SCH₃)₄S]⁺ |

| [C₆H(SCH₃)₄S]⁺ | Neutral Molecule Loss | Further Fragment Ions |

This table illustrates the initial step of methyl radical ejection, a common fragmentation pathway observed in the mass spectrometry of methylthio-substituted aromatic compounds. The subsequent loss of neutral molecules from the resulting ion leads to the complex fragmentation patterns characteristic of these molecules.

Further research is necessary to fully elucidate the complete fragmentation map of this compound and to quantify the relative abundances of the various fragment ions. Such studies would provide a more comprehensive understanding of the gas-phase ion chemistry of this and related compounds.

Reactivity Profiles and Derivatization Strategies of 1,2,3,4,5 Pentakis Methylsulfanyl Benzene

Nucleophilic and Electrophilic Reactivity of the Arene Core

The benzene (B151609) ring of 1,2,3,4,5-pentakis(methylsulfanyl)benzene is highly electron-rich due to the presence of five methylthio (-SMe) groups. The sulfur atom in each methylthio group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This electron-donating nature significantly enhances the nucleophilicity of the benzene ring, making it highly activated towards electrophilic aromatic substitution (EAS).

In contrast, the increased electron density on the arene core renders it less susceptible to nucleophilic aromatic substitution (NAS). Nucleophilic attack is generally disfavored on electron-rich aromatic systems. For a nucleophilic substitution to occur on an aromatic ring, the presence of strong electron-withdrawing groups is typically required to decrease the electron density of the ring and stabilize the intermediate Meisenheimer complex. Since methylthio groups are electron-donating, they deactivate the ring towards nucleophilic attack.

Electrophilic Aromatic Substitution (EAS):

The five methylthio groups strongly activate the benzene ring towards electrophilic attack. The lone pairs on the sulfur atoms can stabilize the positive charge in the arenium ion intermediate through resonance, thereby lowering the activation energy of the reaction. The methylthio group is an ortho, para-director. However, in this compound, the only unsubstituted position is C6. Therefore, electrophilic substitution is expected to occur at this position.

Despite the strong electronic activation, the reactivity of the single unsubstituted carbon (C6) is significantly influenced by steric hindrance. The five bulky methylsulfanyl groups sterically shield the C6 position, potentially hindering the approach of electrophiles. nih.gov This steric crowding can lead to a decrease in the reaction rate compared to what would be expected based on electronic effects alone.

Table 1: Predicted Reactivity towards Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Reactivity | Expected Product |

| Br₂/FeBr₃ (Bromination) | High (potentially sterically hindered) | 1-Bromo-2,3,4,5,6-pentakis(methylsulfanyl)benzene |

| HNO₃/H₂SO₄ (Nitration) | High (potentially sterically hindered) | 1-Nitro-2,3,4,5,6-pentakis(methylsulfanyl)benzene |

| SO₃/H₂SO₄ (Sulfonation) | High (potentially sterically hindered) | 2,3,4,5,6-Pentakis(methylsulfanyl)benzenesulfonic acid |

| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | Moderate to Low (high steric hindrance) | Steric hindrance may prevent reaction |

| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | Moderate to Low (high steric hindrance) | Steric hindrance may prevent reaction |

Nucleophilic Aromatic Substitution (NAS):

The arene core of this compound is highly deactivated towards nucleophilic aromatic substitution. The electron-donating nature of the five methylthio groups increases the electron density on the ring, making it repel nucleophiles. beilstein-journals.orgnih.govnih.gov Therefore, reactions with common nucleophiles are not expected to occur under standard conditions.

Functional Group Transformations of Methylthio Moieties

The methylthio groups themselves are susceptible to a variety of chemical transformations, offering pathways for derivatization of the parent compound.

Oxidation:

The sulfur atoms in the methylthio groups can be readily oxidized to form sulfoxides and subsequently sulfones. The oxidation state can often be controlled by the choice of oxidizing agent and reaction conditions. For instance, mild oxidizing agents may favor the formation of sulfoxides, while stronger oxidants can lead to the corresponding sulfones.

To Sulfoxide: 1,2,3,4,5-Pentakis(methylsulfinyl)benzene

To Sulfone: 1,2,3,4,5-Pentakis(methylsulfonyl)benzene

The introduction of electron-withdrawing sulfinyl or sulfonyl groups would dramatically alter the electronic properties of the benzene ring, making it more electron-deficient and potentially susceptible to nucleophilic aromatic substitution.

Table 2: Potential Oxidation Products

| Oxidizing Agent | Potential Product |

| m-CPBA (1 eq. per SMe) | Mixture of sulfoxides |

| H₂O₂ | Mixture of sulfoxides and/or sulfones |

| KMnO₄ | 1,2,3,4,5-Pentakis(methylsulfonyl)benzene |

Desulfurization:

The methylthio groups can be removed through desulfurization reactions, typically using reducing agents like Raney nickel. This would lead to the formation of a less substituted benzene derivative. The extent of desulfurization could potentially be controlled to yield a mixture of partially desulfurized products.

Comparative Reactivity Studies with Other Poly-substituted Arenes

To understand the unique reactivity of this compound, it is useful to compare it with other polysubstituted arenes.

Comparison with Pentamethylbenzene:

Pentamethylbenzene, with five electron-donating methyl groups, is also highly activated towards electrophilic aromatic substitution. wikipedia.orgnih.gov Both methyl and methylthio groups are activating and ortho, para-directing. However, the methylthio group is generally considered a stronger activating group than the methyl group due to the resonance donation from the sulfur lone pairs. Therefore, this compound is expected to be electronically more activated towards electrophiles than pentamethylbenzene.

Comparison with Hexakis(methylthio)benzene (B13756372):

Hexakis(methylthio)benzene represents a fully substituted analogue where no direct electrophilic attack on the ring is possible. nih.gov Its reactivity would be limited to transformations of the methylthio groups themselves. Theoretical studies on the structure of hexakis(methylthio)benzene suggest significant steric crowding, which influences its conformation. researchgate.net The reactivity of this compound at the single unsubstituted carbon provides a valuable point of comparison for understanding the interplay of electronic activation and extreme steric hindrance in this class of compounds.

Coordination Chemistry and Supramolecular Assembly with 1,2,3,4,5 Pentakis Methylsulfanyl Benzene

Ligand Design Principles for Metal Complexation

The design of ligands for metal complexation is a cornerstone of coordination chemistry, and molecules like 1,2,3,4,5-Pentakis(methylsulfanyl)benzene are governed by several key principles. The thioether functional groups (C-S-C) are central to its coordinating ability. alfa-chemistry.com According to the Hard and Soft Acids and Bases (HSAB) theory, the sulfur donor atoms in thioethers are considered soft bases. alfa-chemistry.com This inherent softness dictates a preferential bonding affinity for soft transition metal ions such as copper(I), silver(I), gold(I), palladium(II), and platinum(II). alfa-chemistry.comnih.gov

The arrangement of five methylsulfanyl groups on a benzene (B151609) ring provides a pre-organized platform for chelation. The benzene backbone enforces a degree of rigidity, influencing the spatial orientation of the sulfur donor atoms. This preorganization can reduce the entropic penalty associated with complex formation, leading to more stable metal complexes. The sulfur atoms in thioether ligands can act as σ-donors, and depending on the electronic properties of the metal center, may also engage in π-interactions. alfa-chemistry.com For electron-deficient metals or those in high oxidation states, a tendency to form π-bonds between the sulfur and the metal can be observed. alfa-chemistry.com The design of macrocyclic thioether ligands, in particular, has been a significant area of study, as these "crown thioethers" form stable complexes with a range of transition metals, allowing for detailed investigation of the metal-sulfide bond. plu.mx

Formation of Metal Complexes with s- and d-Block Cations

The formation of metal complexes with this compound is dictated by the nature of the cation. While s-block cations (alkali and alkaline earth metals) are hard acids and typically prefer hard donors like oxygen, the soft sulfur donors of the pentakis(methylsulfanyl)benzene ligand show a strong preference for softer d-block transition metals. alfa-chemistry.complu.mx The coordination chemistry of thioether ligands has seen significant growth due to their ability to bind to a variety of transition metal ions, forming stable complexes with diverse coordination geometries. plu.mx

Interaction with Manganese and Copper Centers in Related Systems

While specific studies on this compound with manganese and copper are limited, the behavior of related poly(thioether)benzene ligands provides significant insight.

Copper Centers: Copper(II) salts have been shown to react with ligands such as 1,2-bis(2-pyridylsulfanylmethyl)benzene and 1,2,4,5-tetrakis(2-pyridylsulfanylmethyl)benzene to form both discrete and polymeric complexes. researchgate.net For instance, the reaction with 1,2,4,5-tetrakis(2-pyridylsulfanylmethyl)benzene and copper(II) nitrate (B79036) results in a discrete dinuclear complex, [Cu2(L)(NO3)4], where the copper atoms are chelated by adjacent ligand arms. researchgate.net The coordination sphere around copper in such complexes can be versatile; for example, in pentakis(imidazole)copper(II) complexes, a distorted square-pyramidal geometry is observed. uky.edu Dinuclear copper(II) complexes featuring two different coordination spheres (e.g., distorted square planar and distorted square pyramidal) have also been characterized in systems with thiosemicarbazone ligands, which also utilize sulfur for coordination. nih.gov

Manganese Centers: The interaction of thioether ligands with manganese is less commonly explored than with late transition metals. However, manganese complexes are known for their remarkable activities in catalysis. mdpi.com Studies on manganese tricarbonyl complexes with cyclohexenyl ligands have investigated the role of agostic (Mn···H···C) interactions in reaction mechanisms. mdpi.com In multinuclear manganese clusters, carboxylate and oxime ligands are often used to bridge Mn(III) centers, forming structures like trinuclear {Mn(III)3(μ3-O)} units. mdpi.com The flexibility of the five methylsulfanyl groups in this compound could potentially allow it to bridge multiple metal centers, including manganese, to form polynuclear structures.

| Ligand System | Metal Ion | Resulting Complex Structure | Key Findings |

| 1,2,4,5-tetrakis(2-pyridylsulfanylmethyl)benzene | Copper(II) | Discrete dinuclear complex [Cu2(L)(NO3)4] researchgate.net | Adjacent ligand arms chelate the two copper centers. researchgate.net |

| 3,5-di-tert-butylsalicylaldehyde 4-ethyl-3-thiosemicarbazone | Copper(II) | Dinuclear complex with two different Cu(II) coordination geometries nih.gov | The complex features one distorted square planar and one distorted square pyramidal copper center. nih.gov |

| Imidazole | Copper(II) | Mononuclear [Cu(imH)5]2+ cation uky.edu | The copper atom exhibits a distorted square-pyramidal geometry. uky.edu |

| (exo-phenyl)(η3-cyclohexenyl)manganese tricarbonyl | Manganese | Agostic intermediates mdpi.com | The migration of the Mn(CO)3 fragment proceeds through a series of mono- and di-agostic intermediates. mdpi.com |

| R-Salicylaldoxime and 9-Anthracenecarboxylate | Manganese(III) | Trinuclear {Mn(III)3(μ3-O)} units mdpi.com | Magnetic studies show antiferromagnetic interactions between the manganese ions. mdpi.com |

Supramolecular Architectures and Host-Guest Interactions

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Benzene derivatives, particularly those with multiple functional groups like benzene-1,3,5-tricarboxamides, are versatile building blocks for creating such assemblies. tue.nl The five methylsulfanyl groups on this compound make it an excellent candidate for constructing complex supramolecular architectures and engaging in host-guest chemistry.

Clathrate Formation with Poly(arylthio)benzene Hosts

Clathrates are inclusion compounds where guest molecules are trapped within the crystal lattice of a host molecule. While specific data for this compound is not available, the broader class of poly(arylthio)benzenes is known for its ability to form such host-guest compounds. The bulky, propeller-like conformations of these molecules can create voids and channels within their crystal structures, allowing them to encapsulate small solvent molecules or other guests. The nature of the aryl and substituent groups can be tuned to control the size and shape of these cavities, leading to selective guest inclusion.

Design of Macrocyclic and Self-Assembled Systems

The principles of self-assembly are crucial in creating complex, functional supramolecular systems from relatively simple molecular components. nih.gov Thioether ligands are frequently incorporated into macrocyclic structures and self-assembled systems. beilstein-journals.orgmdpi.com

Macrocycles: Thioether-closed macrocyclic peptides are an emerging class of bioactive compounds, valued for their high potency and target selectivity. mdpi.com Techniques like the Random nonstandard Peptides Integrated Discovery (RaPID) system often rely on thioether formation to achieve cyclization. nih.gov A bis-ortho-thioether anthracene-based ligand has been shown to form different macrocyclic silver(I) complexes depending on the counter-anion, yielding M2L2 or M6L4 structures. beilstein-journals.org

Self-Assembly: Thiophene-based molecules can self-assemble into nanoparticles or nanofibers depending on solvent conditions. nih.govresearchgate.net Similarly, thioether-functionalized fullerenes have been shown to self-assemble on gold surfaces through sulfur-gold interactions. researchgate.net The multiple sulfur donors on this compound could facilitate its self-assembly on surfaces or its use as a node in metal-organic frameworks and other extended structures.

Role of Characteristic Conformational Patterns of Sulfur Ligands in Preorganization

The three-dimensional structure of a ligand is critical for its function in molecular recognition and catalysis. The conformational preferences of the five methylsulfanyl groups in this compound play a key role in preorganizing the molecule for binding. Studies on acyclic α-fluoro sulfur motifs have shown that hyperconjugative donor-acceptor interactions can exert significant control over conformation. researchgate.netnih.gov The oxidation state of the sulfur (sulfide, sulfoxide, or sulfone) also dramatically influences the geometry and electronic properties of the ligand, which in turn affects its binding mode and affinity for a target. nih.gov

Emergent Applications in Advanced Materials Science Featuring 1,2,3,4,5 Pentakis Methylsulfanyl Benzene and Analogs

Organic Conductors and Molecular Electronics

The field of molecular electronics aims to use individual molecules or small groups of molecules as active components in electronic circuits. This approach promises the ultimate miniaturization of electronic devices. Central to this endeavor is the design of molecules that can efficiently transport charge.

Potential for Molecular Interconnects and Molecular Field-Effect Transistors

While direct experimental data on the conductive properties of 1,2,3,4,5-Pentakis(methylsulfanyl)benzene is not extensively documented, its structural features suggest a potential role in molecular electronics. The multiple methylsulfanyl groups can, in principle, enhance the molecule's ability to participate in charge delocalization and intermolecular electronic coupling, which are crucial for efficient charge transport.

Theoretical studies on analogous systems, such as dimers of reducible pentakis(thiophenyl)benzene subunits, have shown that the nature of the molecular bridge connecting these units is critical for electron transfer. For instance, a diacetylene bridge was found to electronically connect two reducible subunits, demonstrating its potential as a "molecular wire". In contrast, a para-divinylbenzene bridge was found to completely isolate the reducible structures. This highlights the importance of molecular design in achieving desired electronic communication between molecular components.

The concept of a molecular field-effect transistor (mFET) involves using a single molecule as the channel in a transistor. The performance of such a device is intrinsically linked to the electronic properties of the molecule. The presence of multiple sulfur atoms in this compound could provide anchor points for contacting electrodes and the electron-rich nature of the substituted benzene (B151609) ring could allow for modulation of its conductivity via a gate electric field. The development of high-performance organic field-effect transistors (OFETs) often relies on molecules with excellent charge carrier mobility and stability. While pentacene (B32325) and its derivatives have been extensively studied, the exploration of novel materials like polysulfanylated benzenes could open new avenues in this field.

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are essential for a range of applications in photonics, including frequency conversion, optical switching, and data storage. The second-order molecular hyperpolarizability (β) is a key figure of merit for NLO chromophores.

It is well-established that the NLO response of organic molecules can be enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This donor-acceptor framework facilitates intramolecular charge transfer upon excitation, leading to large changes in the molecular dipole moment and consequently a high hyperpolarizability.

Research has shown that replacing benzene rings with thiophene (B33073) rings in donor-acceptor substituted stilbenes can significantly enhance the second-order NLO hyperpolarizability. This suggests that the incorporation of sulfur-containing moieties can be a beneficial strategy for designing efficient NLO materials. The multiple methylsulfanyl groups in this compound are electron-donating, which could contribute to a significant NLO response, particularly if combined with suitable electron-accepting groups. Theoretical studies on substituted benzenes have been used to analyze the impact of different functional groups on their NLO properties.

The following table summarizes the key molecular design principles for enhancing second-order NLO properties and how this compound and its analogs might fit within this framework.

| Design Principle | Relevance to Polysulfanylated Benzenes |

| Donor-Acceptor Substitution | The methylsulfanyl groups are electron donors. Combining them with electron-withdrawing groups on the benzene ring could create a strong push-pull system. |

| π-Conjugation Length | While the benzene ring provides a basic conjugated system, extending the conjugation could further enhance NLO properties. |

| Nature of the Conjugated Bridge | Thiophene-based systems have shown superior NLO properties compared to their benzene counterparts, indicating the beneficial role of sulfur in the conjugated path. |

Catalysis and Organometallic Applications

Thioether ligands have a rich history in coordination chemistry and are increasingly being utilized in catalysis. The sulfur atoms in thioethers are soft donors, making them particularly suitable for coordinating with soft transition metals. The presence of multiple thioether functionalities in this compound makes it a potentially valuable multidentate ligand for a variety of catalytic applications.

Role in Metal-Mediated Catalysis

Multidentate thioether ligands can stabilize metal centers and influence their catalytic activity. The chelate effect provided by multiple donor atoms can lead to more stable and well-defined metal complexes. These complexes can be employed in a range of metal-mediated reactions. For instance, iron complexes containing a 3-(methylsulfanyl)benzene-1,2-dithiolato ligand have been synthesized as biomimics for the active site of [FeFe]-hydrogenases, enzymes that catalyze hydrogen evolution. This demonstrates the potential of methylsulfanyl-substituted benzene derivatives to serve as ligands in bio-inspired catalysis.

Furthermore, thioether-containing ligands have been used in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. The electronic properties of the thioether ligand can be tuned to modulate the reactivity of the metal center.

Contributions to Asymmetric Catalysis through Multivalent Ligands

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. Chiral thioether ligands have been successfully employed in a variety of asymmetric reactions, including allylic substitutions, hydrogenations, and Michael additions. researchgate.net

A molecule like this compound, if rendered chiral through appropriate substitution or by its coordination geometry, could act as a multivalent ligand in asymmetric catalysis. The multiple sulfur donors could coordinate to a metal center, creating a well-defined chiral environment that can induce high stereoselectivity in a catalytic reaction. The coordination chemistry of chiral thioether ligands is a key aspect of their application, with the stereochemistry at the sulfur atom playing a significant role in the outcome of the catalytic process. bohrium.com

Sensing Applications

The ability of thioether groups to coordinate with metal ions also makes them attractive for the development of chemical sensors. Thioether-functionalized materials can be designed to selectively bind to specific analytes, leading to a detectable signal.

Porous aromatic frameworks densely functionalized with thioether groups have been shown to exhibit high selectivity for capturing and concentrating copper ions from biological fluids. acs.org This suggests that a molecule like this compound could be used as a building block for creating sensor materials for heavy metal detection. The multiple methylsulfanyl groups could act as recognition sites, leading to a strong and selective binding of the target metal ion.

Furthermore, thioether-bonded fluorescent probes have been developed to study thiol-mediated exchange reactions on cell surfaces. nih.gov This indicates that thioether functionalities can be incorporated into more complex molecular systems for biological sensing applications. The development of sensors for volatile organic compounds, such as benzene, is another area of active research where functionalized materials play a key role. nih.govphotonics.comresearchgate.net While not directly demonstrated for this compound, its structure is amenable to incorporation into sensor arrays or as a functional coating on transducer surfaces.

Development of Redox Sensors and Ion-Selective Membranes

The unique electronic and structural characteristics of sulfur-containing aromatic compounds, such as this compound, make them promising candidates for the development of advanced sensory materials. The presence of multiple sulfur atoms imparts significant redox activity and the potential for selective interactions with various ions, forming the basis for their application in redox sensors and ion-selective membranes.

Research into tetrathiafulvalene (B1198394) (TTF), a class of organosulfur compounds, has demonstrated its utility in creating highly effective electrochemical chemosensors. rsc.org These sensors can exhibit high selectivity for specific anions, a property attributed to the formation of hydrogen bonds between the TTF unit and the target anion. rsc.org Given that polysubstituted benzenes with methylsulfanyl groups can serve as precursors or building blocks for more complex TTF-type structures, there is a strong basis for exploring their potential in similar sensory applications. The electron-rich nature of the this compound core suggests that it could be functionalized to create receptors with tailored selectivity for various analytes.

In the realm of ion-selective membranes, the focus is on materials that can selectively transport specific ions. Sulfur-rich compounds are of particular interest due to the ability of sulfur to act as a soft donor atom, enabling coordination with specific metal ions. While direct studies on membranes fabricated from this compound are nascent, the principles governing ion selectivity in related materials are well-established. For instance, membranes incorporating sulfur-containing ionophores have been shown to selectively bind with certain metal ions. Furthermore, cation-selective membranes have been developed using sulfonated polymers, where the sulfonate groups facilitate the transport of positive ions while repelling anions through electrostatic interactions. acs.org This principle could be adapted to membranes functionalized with derivatives of pentakis(methylsulfanyl)benzene, where the sulfur atoms could be oxidized to sulfonyl groups to impart ion-selective properties.

The development of these applications is still in an exploratory phase, with much of the potential of this compound and its direct analogs yet to be fully realized. However, the foundational research on related sulfur-rich and redox-active molecules provides a strong rationale for their continued investigation in the field of advanced sensory materials.

Energy Storage Applications

The demand for high-capacity and durable energy storage solutions has driven research into novel electrode materials for rechargeable batteries. Organic electrode materials, particularly those based on redox-active molecules like tetrathiafulvalene (TTF) derivatives, offer advantages such as sustainability, light weight, and tunable electrochemical properties. Extended TTF analogs derived from precursors like this compound are emerging as promising candidates for positive electrode materials.

Recent research has focused on the synthesis and electrochemical evaluation of pentakis-fused TTF derivatives as active materials for the positive electrodes of rechargeable batteries. These complex molecules, which can be conceptualized as being built up from sulfur-rich benzene units, exhibit multi-stage redox processes, allowing for the transfer of a large number of electrons per molecule, which translates to high specific capacities.

One such study successfully synthesized pentakis-fused TTF derivatives extended with cyclohexene-1,4-diylidenes. The tetrakis(methylthio) derivative, when incorporated into a coin-type cell, demonstrated a remarkable discharge capacity of 196 mAh g⁻¹, which corresponds to a ten-electron redox process. rsc.org This high capacity, coupled with a significant energy density of 700 mWh g⁻¹ and an output power density of 69 W g⁻¹, highlights the potential of these materials. rsc.org Furthermore, the battery exhibited relatively stable cycle-life performance, retaining 72% of its initial discharge capacity after 30 cycles. rsc.org

Further investigations into similar tris- and pentakis-fused TTF systems have also yielded promising results. Coin-type cells utilizing these materials as positive electrodes have shown initial discharge capacities in the range of 157–190 mAh g⁻¹ and initial energy densities of 535–680 mWh g⁻¹. alfa-chemistry.com The cyclability of these batteries is also noteworthy, with discharge capacities after 40 cycles remaining at 64–86% of the initial values. alfa-chemistry.com One particular derivative demonstrated initial charge and discharge capacities of 202 and 190 mAh g⁻¹, respectively, corresponding to 99% and 93% of the theoretical capacity for a ten-electron utilization. alfa-chemistry.com

The performance characteristics of these extended TTF-based positive electrode materials are summarized in the interactive data table below.

| Compound Type | Initial Discharge Capacity (mAh g⁻¹) | Initial Energy Density (mWh g⁻¹) | Capacity Retention | Number of Cycles |

| Pentakis-fused TTF (tetrakis(methylthio) derivative) | 196 rsc.org | 700 rsc.org | 72% rsc.org | 30 rsc.org |

| Tris- and Pentakis-fused TTFs (various derivatives) | 157-190 alfa-chemistry.com | 535-680 alfa-chemistry.com | 64-86% alfa-chemistry.com | 40 alfa-chemistry.com |

| Pentakis-fused TTF (specific derivative) | 190 alfa-chemistry.com | 680 alfa-chemistry.com | Not specified | 40 alfa-chemistry.com |

These findings underscore the significant potential of extended tetrathiafulvalene systems, derived from sulfur-rich aromatic precursors, as high-performance positive electrode materials for the next generation of rechargeable batteries. The ability to undergo multi-electron redox reactions is a key advantage that could lead to substantial improvements in energy storage capacity.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1,2,3,4,5-Pentakis(methylsulfanyl)benzene, and how can they be methodologically addressed?

- Answer : Synthesis requires sequential substitution of benzene with methylthio groups. Key challenges include controlling regioselectivity and avoiding over-substitution. A stepwise approach using chlorination followed by thiolation (e.g., using NaSMe) under inert conditions is recommended . Purification via column chromatography (silica gel, toluene/n-hexane eluent) ensures removal of byproducts. Monitoring reaction progress with HPLC (C18 column, acetonitrile/water mobile phase) improves yield optimization .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Answer : Combine spectroscopic techniques:

- NMR : and NMR to confirm methylthio group integration and absence of residual protons.

- XRD : Single-crystal X-ray diffraction resolves bond angles/distances, critical for verifying substituent geometry .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 386.2).

Q. What solvents are optimal for stabilizing this compound in experimental workflows?

- Answer : Nonpolar solvents (e.g., toluene, n-hexane) minimize decomposition. Avoid protic solvents (e.g., methanol) due to potential nucleophilic substitution at sulfur centers. For low-temperature studies, toluene/nonane mixtures (10% v/v) prevent crystallization .

Advanced Research Questions

Q. How can conflicting spectroscopic data on methylthio group electronic effects be resolved?

- Answer : Discrepancies in UV-Vis or NMR shifts may arise from solvent polarity or aggregation. Perform solvent-dependent DFT calculations (e.g., B3LYP/6-31G**) to model electronic environments. Compare experimental vs. theoretical λmax or chemical shifts to identify solvent artifacts .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Answer : Methylthio groups act as weakly electron-donating substituents, moderating benzene’s electrophilicity. Kinetic studies (e.g., monitoring Suzuki-Miyaura coupling via GC-MS) reveal slower oxidative addition with Pd catalysts vs. unsubstituted benzene. Optimize using Pd(OAc)/XPhos in DMF at 80°C .

Q. How does the compound’s stability vary under oxidative or thermal stress?

- Answer : Thermogravimetric analysis (TGA) under N shows decomposition >200°C. Oxidative degradation (e.g., HO/AcOH) cleaves S–CH bonds, forming sulfoxides/sulfones. Monitor via FTIR (S=O stretch at 1050 cm) and mitigate using radical scavengers (e.g., BHT) .

Q. What strategies address low crystallinity in structural studies of derivatives?

- Answer : Co-crystallization with sterically hindered ligands (e.g., 1,3,5-triazine) improves lattice packing. Slow vapor diffusion (ether into CHCl) yields diffraction-quality crystals. For amorphous phases, use pair distribution function (PDF) analysis .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.